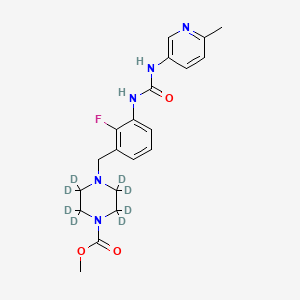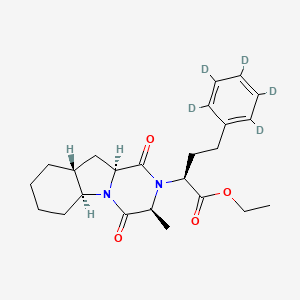
Relamorelin acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Relamorelin acetate is a synthetic peptide that acts as a selective agonist of the ghrelin/growth hormone secretagogue receptor. It is under development for the treatment of diabetic gastroparesis, chronic idiopathic constipation, and anorexia nervosa . This compound is a pentapeptide and an analogue of ghrelin with improved potency and pharmacokinetics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Relamorelin acetate is synthesized through a series of peptide coupling reactions. The synthesis involves the stepwise addition of amino acids to form the pentapeptide chain. The reaction conditions typically include the use of coupling reagents such as carbodiimides and protecting groups to prevent unwanted side reactions .
Industrial Production Methods
The industrial production of this compound involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired scale and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Relamorelin acetate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur atom in the benzothiophene moiety.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.
Substitution: Substitution reactions can occur at the aromatic rings in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different pharmacological properties and are studied for their potential therapeutic applications .
Aplicaciones Científicas De Investigación
Relamorelin acetate has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: Researchers use it to investigate the role of ghrelin receptors in various physiological processes.
Medicine: It is being developed as a therapeutic agent for conditions like diabetic gastroparesis and chronic constipation.
Industry: The compound is used in the development of new peptide-based drugs and formulations.
Mecanismo De Acción
Relamorelin acetate exerts its effects by binding to the ghrelin/growth hormone secretagogue receptor. This binding activates the receptor, leading to the release of growth hormone and other signaling molecules. The activation of this pathway results in increased gastric motility and improved gastrointestinal function .
Comparación Con Compuestos Similares
Similar Compounds
Ghrelin: The natural ligand for the ghrelin receptor, with similar but less potent effects.
Macimorelin: Another ghrelin receptor agonist used for diagnosing growth hormone deficiency.
Capromorelin: A ghrelin receptor agonist used in veterinary medicine to stimulate appetite in animals.
Uniqueness
Relamorelin acetate is unique due to its improved potency and pharmacokinetics compared to natural ghrelin. It has a higher affinity for the ghrelin receptor and a longer duration of action, making it a promising therapeutic agent for gastrointestinal disorders .
Propiedades
Fórmula molecular |
C45H54N8O7S |
|---|---|
Peso molecular |
851.0 g/mol |
Nombre IUPAC |
acetic acid;4-[[(2S)-2-[[(2R)-2-[[(2R)-3-(1-benzothiophen-3-yl)-2-(piperidine-4-carbonylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]piperidine-4-carboxamide |
InChI |
InChI=1S/C43H50N8O5S.C2H4O2/c44-42(56)43(16-20-46-21-17-43)51-41(55)34(22-27-8-2-1-3-9-27)49-39(53)35(23-29-25-47-33-12-6-4-10-31(29)33)50-40(54)36(48-38(52)28-14-18-45-19-15-28)24-30-26-57-37-13-7-5-11-32(30)37;1-2(3)4/h1-13,25-26,28,34-36,45-47H,14-24H2,(H2,44,56)(H,48,52)(H,49,53)(H,50,54)(H,51,55);1H3,(H,3,4)/t34-,35+,36+;/m0./s1 |
Clave InChI |
GCFMCGBTTZZFCS-GTKQDQPASA-N |
SMILES isomérico |
CC(=O)O.C1CNCCC1C(=O)N[C@H](CC2=CSC3=CC=CC=C32)C(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)NC7(CCNCC7)C(=O)N |
SMILES canónico |
CC(=O)O.C1CNCCC1C(=O)NC(CC2=CSC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CC=CC=C6)C(=O)NC7(CCNCC7)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


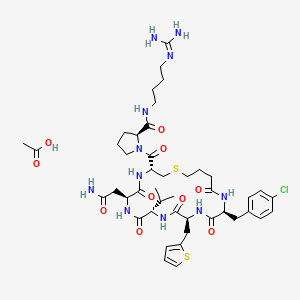
![trisodium;3-hydroxy-4-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12427880.png)
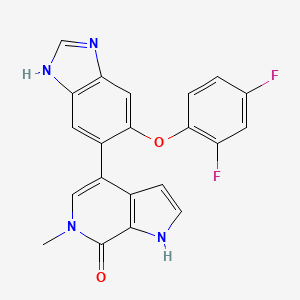
![1-[Bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-enyl)piperazine;dihydrochloride](/img/structure/B12427903.png)
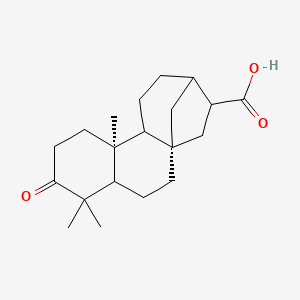


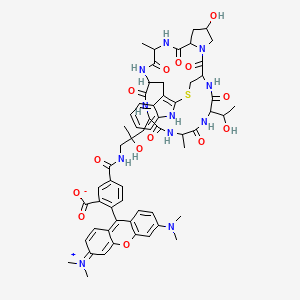

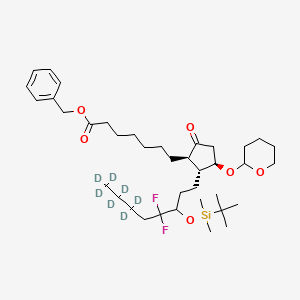
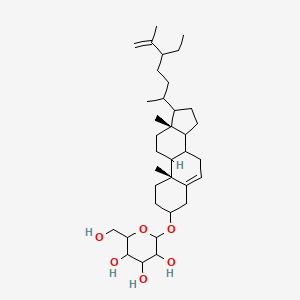
![4-Chloro-7-(4-methylpiperazin-1-yl)pyrrolo[1,2-a]quinoxaline](/img/structure/B12427944.png)
